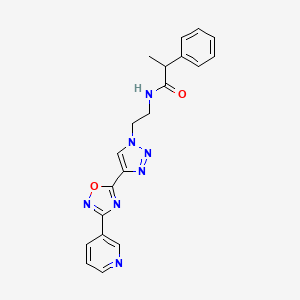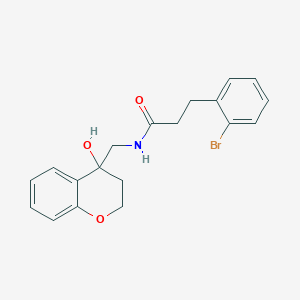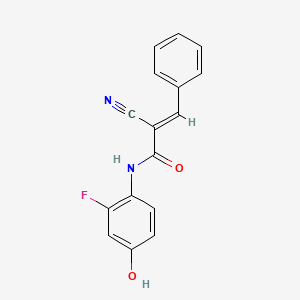
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a phenyl group attached to a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluoro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating pathways involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-phenyl-2-propenamide: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
(E)-2-cyano-N-(2-fluoro-4-methoxyphenyl)-3-phenyl-2-propenamide: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methylphenyl)-2-propenamide: Has a methyl-substituted phenyl group, which can influence its steric and electronic characteristics.
Uniqueness
The presence of both the fluoro and hydroxy groups on the phenyl ring of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVNCQGNKANUPF-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
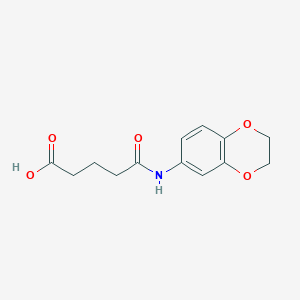
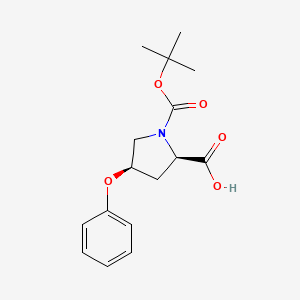
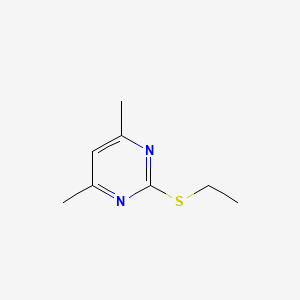
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
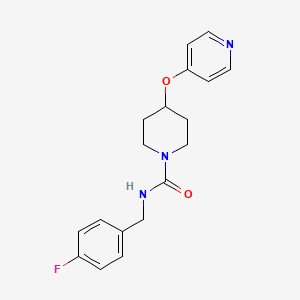
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
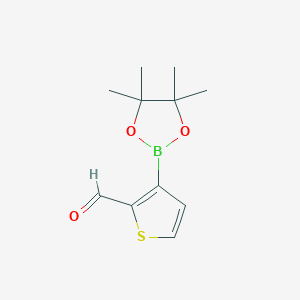
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
